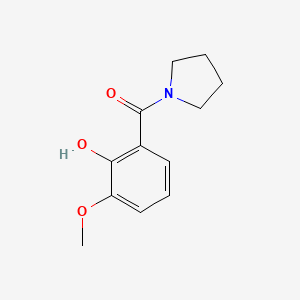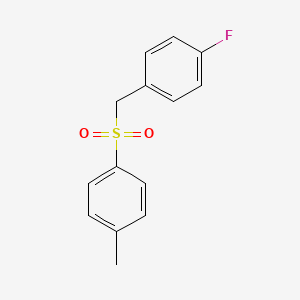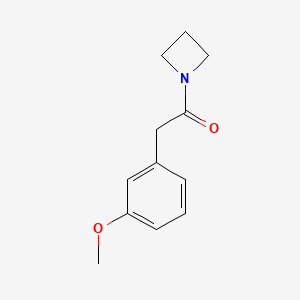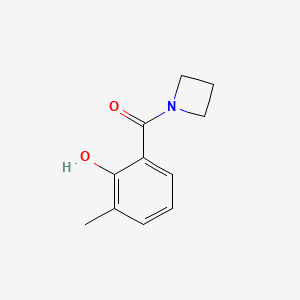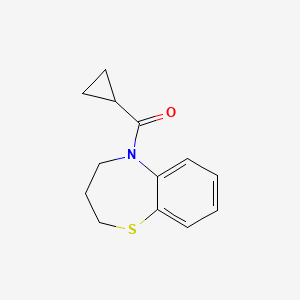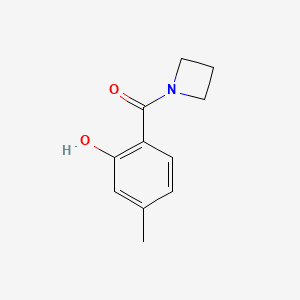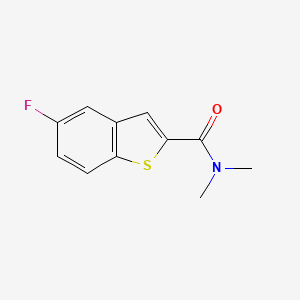![molecular formula C17H15NO2S B7472209 8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
8-[(4-Methylphenyl)sulfonylmethyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-Methylphenyl)sulfonylmethyl]quinoline, also known as MSQ, is a chemical compound that has been widely studied for its potential applications in scientific research. MSQ belongs to a class of compounds called quinoline derivatives, which have been shown to have a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. In
Applications De Recherche Scientifique
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for cellular imaging. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to DNA and RNA, and its fluorescence properties make it an ideal tool for visualizing these biomolecules in living cells. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been used as a sensor for detecting metal ions, such as copper and zinc, which play important roles in biological processes.
Mécanisme D'action
The mechanism of action of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is not fully understood, but it is thought to involve the interaction of the sulfonyl group with biomolecules such as DNA and proteins. The sulfonyl group is known to be a strong electron-withdrawing group, which can affect the electronic properties of the quinoline ring and its binding affinity for biomolecules. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to induce oxidative stress in cells, which may contribute to its biological effects.
Biochemical and Physiological Effects:
8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in lab experiments is its fluorescent properties, which make it a powerful tool for visualizing biomolecules in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is also relatively easy to synthesize and has been shown to be stable under a range of conditions. However, one limitation of using 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-[(4-Methylphenyl)sulfonylmethyl]quinoline is used safely in lab experiments.
Orientations Futures
There are many potential future directions for research on 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. One area of interest is its use as a fluorescent probe for imaging RNA in living cells. RNA plays a critical role in many biological processes, but it has been difficult to visualize directly in living cells. 8-[(4-Methylphenyl)sulfonylmethyl]quinoline has been shown to selectively bind to RNA, and its fluorescent properties make it a promising tool for studying RNA dynamics in real-time. In addition, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be further optimized for use as a sensor for detecting other biomolecules, such as lipids or carbohydrates. Finally, 8-[(4-Methylphenyl)sulfonylmethyl]quinoline could be used as a starting point for the development of new quinoline derivatives with improved biological activity and specificity.
Méthodes De Synthèse
The synthesis of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline involves the reaction of 8-hydroxyquinoline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the hydroxyl group on the quinoline ring by the sulfonyl chloride group, resulting in the formation of 8-[(4-Methylphenyl)sulfonylmethyl]quinoline. This synthesis method has been well-established in the literature and has been used to produce 8-[(4-Methylphenyl)sulfonylmethyl]quinoline in high yields.
Propriétés
IUPAC Name |
8-[(4-methylphenyl)sulfonylmethyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-7-9-16(10-8-13)21(19,20)12-15-5-2-4-14-6-3-11-18-17(14)15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVGGILIVDBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Methylphenyl)sulfonylmethyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

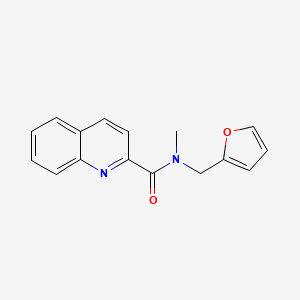
![1-[5-(2,3-Dihydroindole-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7472140.png)
![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)
